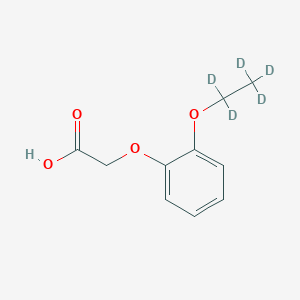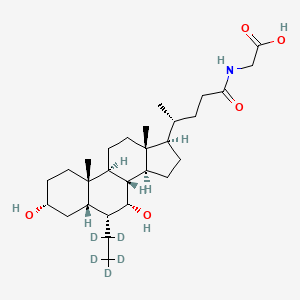
Glyco-obeticholic acid-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glyco-obeticholic acid-d5 is a deuterium-labeled derivative of Glyco-obeticholic acid, which is an active metabolite of Obeticholic acid. Obeticholic acid is a farnesoid X receptor agonist that is used in the treatment of various liver diseases . The deuterium labeling in this compound makes it useful in scientific research, particularly in studies involving pharmacokinetics and metabolic profiling .
準備方法
The synthesis of Glyco-obeticholic acid-d5 involves the incorporation of deuterium into Glyco-obeticholic acid. The preparation typically follows the synthetic routes used for Obeticholic acid, with modifications to introduce deuterium. A novel scalable four-step process has been developed to improve the synthesis of Obeticholic acid, which includes hydrogenation, basic epimerization, ketone reduction, and amide hydrolysis . This process can be adapted for the synthesis of this compound by using deuterated reagents.
化学反応の分析
Glyco-obeticholic acid-d5 undergoes various chemical reactions similar to its non-deuterated counterpart. These reactions include:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: Substitution reactions can introduce different functional groups into the molecule. Common reagents used in these reactions include oxidizing agents like pyridinium chlorochromate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Glyco-obeticholic acid-d5 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of drugs.
Metabolic Profiling: Helps in understanding the metabolic pathways and identifying metabolites.
Biological Studies: Used in studies involving farnesoid X receptor activation and its effects on liver diseases.
Industrial Applications: Employed in the development of new drugs and therapeutic agents.
作用機序
Glyco-obeticholic acid-d5, like its non-deuterated counterpart, acts as a farnesoid X receptor agonist. Activation of this receptor suppresses the synthesis of bile acids from cholesterol and increases their transport out of hepatocytes . This reduces the overall size of the circulating bile acid pool and promotes choleresis. The molecular targets involved include the farnesoid X receptor and various enzymes in the bile acid synthesis pathway .
類似化合物との比較
Glyco-obeticholic acid-d5 is unique due to its deuterium labeling, which provides advantages in pharmacokinetic studies. Similar compounds include:
Glyco-obeticholic acid: The non-deuterated form, used in similar research applications.
Tauro-obeticholic acid: Another metabolite of Obeticholic acid, conjugated with taurine.
Obeticholic acid: The parent compound, used in the treatment of liver diseases. The deuterium labeling in this compound enhances its stability and allows for more precise tracking in metabolic studies.
特性
分子式 |
C28H47NO5 |
|---|---|
分子量 |
482.7 g/mol |
IUPAC名 |
2-[[(4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-6-(1,1,2,2,2-pentadeuterioethyl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid |
InChI |
InChI=1S/C28H47NO5/c1-5-18-22-14-17(30)10-12-28(22,4)21-11-13-27(3)19(7-8-20(27)25(21)26(18)34)16(2)6-9-23(31)29-15-24(32)33/h16-22,25-26,30,34H,5-15H2,1-4H3,(H,29,31)(H,32,33)/t16-,17-,18-,19-,20+,21+,22+,25+,26-,27-,28-/m1/s1/i1D3,5D2 |
InChIキー |
MTLPUOZJBFHNSO-UDMQDPCHSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])[C@@H]1[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]1O)CC[C@@H]4[C@H](C)CCC(=O)NCC(=O)O)C)C)O |
正規SMILES |
CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)NCC(=O)O)C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5Z)-5-[[3-(dimethylamino)phenyl]methylidene]-2-methyl-3-[2-[4-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]phenoxy]ethyl]imidazol-4-one](/img/structure/B12408487.png)
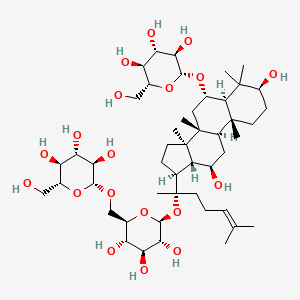
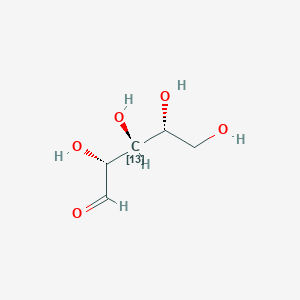
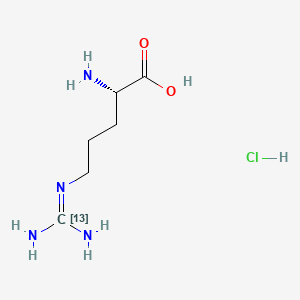
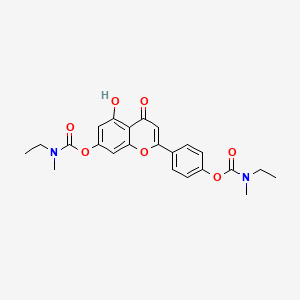
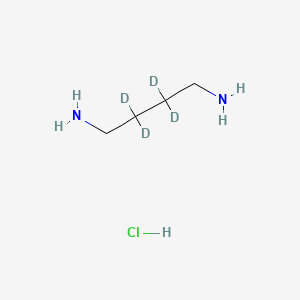

![1-[(2R,3S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12408544.png)
![2-[[5-(4-chlorophenyl)-7-(4-sulfamoylphenyl)pyrrolo[2,3-d]pyrimidin-4-yl]amino]benzoic acid](/img/structure/B12408559.png)



